4-Amino-N-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide 4-Amino-N-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15867600
InChI: InChI=1S/C10H16N4O2/c1-14-9(15)6(8(12)13-16)7(11)10(14)4-2-3-5-10/h16H,2-5,11H2,1H3,(H2,12,13)
SMILES:
Molecular Formula: C10H16N4O2
Molecular Weight: 224.26 g/mol

4-Amino-N-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide

CAS No.:

Cat. No.: VC15867600

Molecular Formula: C10H16N4O2

Molecular Weight: 224.26 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-N-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide -

Specification

Molecular Formula C10H16N4O2
Molecular Weight 224.26 g/mol
IUPAC Name 4-amino-N'-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide
Standard InChI InChI=1S/C10H16N4O2/c1-14-9(15)6(8(12)13-16)7(11)10(14)4-2-3-5-10/h16H,2-5,11H2,1H3,(H2,12,13)
Standard InChI Key PNRJYQYPAUETRO-UHFFFAOYSA-N
Canonical SMILES CN1C(=O)C(=C(C12CCCC2)N)C(=NO)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, N'-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide, delineates its intricate framework . Key features include:

  • A spiro[4.4]nonene system fusing two cyclic structures at the 3-position.

  • An amino-hydroxycarboximidamide side chain providing hydrogen-bonding capacity.

  • A methyl-substituted azetidinone (1-methyl-2-oxo-1-azetidine) moiety contributing to conformational rigidity.

The molecular formula is C₁₀H₁₆N₄O₂ (MW 224.26 g/mol) , with the following structural components:

PropertyValue
Molecular FormulaC₁₀H₁₆N₄O₂
Molecular Weight224.26 g/mol
CAS Registry Number870693-00-8
NSC Identifier743257
European Community Number101-603-2

Stereochemical Considerations

While 2D representations depict planar geometry, the spiro junction imposes steric constraints that likely enforce a non-planar, bicyclic conformation. Computational models predict two chiral centers at the spiro carbon (C3) and the carboximidamide nitrogen, though experimental validation of stereoisomerism is pending .

Synthesis and Physicochemical Properties

Synthetic Pathways

  • Spirocyclization: Aldol condensation between a β-ketoamide and a cyclic ketone, followed by intramolecular cyclization.

  • Carboximidamide Formation: Hydroxylamine coupling to a preformed spirocyclic nitrile intermediate.

Physicochemical Profile

Experimental data on solubility, logP, and pKa are absent, but in silico predictions (SwissADME, PubChem) estimate:

ParameterPredicted Value
LogP (Lipophilicity)-0.85 ± 0.3
Water Solubility12.7 mg/mL (25°C)
Hydrogen Bond Donors3
Hydrogen Bond Acceptors5

The compound’s melting point and boiling point remain uncharacterized, though analogs with similar spiro frameworks typically exhibit MPs >150°C .

Hazard ClassCategorySignal Word
Acute oral toxicity4Warning
Acute dermal toxicity4Warning
Skin irritation2Warning
Eye irritation2AWarning
Acute inhalation toxicity4Warning
Specific target organ toxicity (resp.)3Warning

Precautionary Measures

Handling requires adherence to:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, eye protection.

  • Ventilation: Use in fume hoods to mitigate inhalation risks.

  • Storage: Stable at -20°C in amber glass under inert gas .

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